molecular formula C27H30O10 B191561 Baohuoside I CAS No. 113558-15-9

Baohuoside I

Cat. No. B191561
M. Wt: 514.5 g/mol
InChI Key: NGMYNFJANBHLKA-LVKFHIPRSA-N
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Description

Baohuoside I, also known as Icariside II, is a flavonoid isolated from Epimedium koreanum Nakai . It has anti-inflammatory and anti-cancer activities and acts as an inhibitor of CXCR4, downregulates CXCR4 expression, induces apoptosis, and shows anti-tumor activity .


Synthesis Analysis

Baohuoside I can be produced from Epimedium Folium flavonoids by fungal α-l-rhamnosidase . This enzyme catalyzes the bioconversion of low-value epimedin C in crude Epimedium Folium flavonoids (EFs) to icariin and baohuoside I . The enzyme hydrolyzes the α-1,2-rhamnoside bond between two rhamnoses in epimedin C to produce icariin .


Molecular Structure Analysis

Baohuoside I has a molecular formula of C27H30O10 . Its molecular weight is 514.52 .


Chemical Reactions Analysis

Baohuoside I can be produced through enzyme hydrolysis . The enzyme significantly speeds up the rate of reaction and activity .


Physical And Chemical Properties Analysis

Baohuoside I has a density of 1.5±0.1 g/cm3, a boiling point of 759.4±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.7 mmHg at 25°C . Its molar refractivity is 130.6±0.4 cm3, and it has 10 H bond acceptors and 5 H bond donors .

Scientific Research Applications

1. Neuroinflammation Suppression

Scientific Field:

Neuropharmacology and neuroinflammation research.

Methods and Experimental Procedures:

Results:

  • Baohuoside I significantly reduced the expression of pyroptosis-related proteins in microglia cells, indicating its potential to suppress neuroinflammation .

2. Metabolism Modulation

Scientific Field:

Pharmacokinetics and drug metabolism.

Summary:

Baohuoside I’s impact on drug metabolism has been studied, particularly in the context of the drug tofacitinib.

Methods and Experimental Procedures:

Results:

  • Baohuoside I affected the metabolism of tofacitinib in rats, potentially influencing its pharmacokinetics and efficacy .

3. Bioconversion of Epimedin C to Icariin and Baohuoside I

Scientific Field:

Biotechnology and enzymatic bioconversion.

Methods and Experimental Procedures:

Results:

  • Baohuoside I was successfully produced from raw Epimedium Folium flavonoids .

Safety And Hazards

Baohuoside I is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O10/c1-12(2)5-10-16-17(28)11-18(29)19-21(31)26(37-27-23(33)22(32)20(30)13(3)35-27)24(36-25(16)19)14-6-8-15(34-4)9-7-14/h5-9,11,13,20,22-23,27-30,32-33H,10H2,1-4H3/t13-,20-,22+,23+,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGMYNFJANBHLKA-LVKFHIPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40150457
Record name Baohuoside I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Baohuoside I

CAS RN

113558-15-9
Record name Icariside II
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113558-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Baohuoside I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113558159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Baohuoside I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
707
Citations
YG Peng, L Zhang - Pharmaceutical biology, 2018 - Taylor & Francis
… the antitumour potential of baohuoside-I against melanoma and elucidate the … baohuoside-I and pursued to understand its involvement in the potential therapeutic effect of baohuoside-I. …
Number of citations: 18 www.tandfonline.com
Y Guo, C Wang, M Jiang, H Zhu, M Weng… - Cancer Management …, 2020 - Taylor & Francis
… of glioma was significantly decreased by Baohuoside I. Western blot revealed the expression … after Baohuoside I treatment. Tumorigenesis in nude mice showed that Baohuoside I had …
Number of citations: 8 www.tandfonline.com
M Ma, A Fan, Z Liu, L Yang, J Huang… - Frontiers in …, 2022 - frontiersin.org
… In this study, the inhibitory effect of baohuoside I on … could be markedly suppressed by baohuoside I. The activated MAPK and NF-κB … Our results revealed that baohuoside I reduced the …
Number of citations: 5 www.frontiersin.org
J Song, L Shu, Z Zhang, X Tan, E Sun, X Jin… - Chemico-biological …, 2012 - Elsevier
… investigated the usefulness of Baohuoside I as a potential apoptosis-… The apoptosis induced by Baohuoside I in A549 cells was … Further research revealed that Baohuoside I accelerated …
Number of citations: 66 www.sciencedirect.com
Y Sun, B Pang, Y Wang, J Xiao… - Chemistry & …, 2021 - Wiley Online Library
… This study aimed to investigate the inhibitory effect of Baohuoside I on the Human … to assess the function of Baohuoside I in vitro. The effects of Baohuoside I on QGY7703 cells’ growth, …
Number of citations: 6 onlinelibrary.wiley.com
L Zhang, T Wang, BS Zhao, JX Zhang, S Yang, CL Fan… - Molecules, 2019 - mdpi.com
… of cytotoxicity effect between baohuoside I and baohuoside II … Baohuoside I not only exists in its amount in the extract, but … From this we surmise that baohuoside I is more likely involved …
Number of citations: 27 www.mdpi.com
Y Guo, H Zhu, M Weng, B Chen, C Wang… - Biomedicine & …, 2020 - Elsevier
… Baohuoside I induces hepatocellular carcinoma apoptosis via targeting mTOR signaling. Baohuoside I inhibits hepatocellular carcinoma proliferation, invasion and migration in vitro …
Number of citations: 12 www.sciencedirect.com
F Ni, H Tang, C Wang, H Zhang, C Zheng… - Cancer Management …, 2019 - Taylor & Francis
… In the present study, the antineoplastic effect of Baohuoside I was investigated with regard to pancreatic cancer via colony formation, transwell and migration assay. The energy …
Number of citations: 9 www.tandfonline.com
Y Chen, L Zhang, X Zang, X Shen, J Li… - Frontiers in …, 2022 - frontiersin.org
Angiogenesis is associated with the progression of multiple myeloma (MM). Baohuoside I (BI) is an active mono-flavonoid with remarkable antitumor activity. Yet the impact of BI on MM-…
Number of citations: 4 www.frontiersin.org
Z Zhao, LL Yang, QL Wang, JF Du, ZG Zheng… - Cell Biology and …, 2023 - Springer
… The previous studies identified that baohuoside I (BI), the main active component of EF, was relevant to EF-induced liver injury. However, the mechanisms of BI causing direct injury to …
Number of citations: 1 link.springer.com

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